molecular formula C15H21N3 B11744625 (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744625
M. Wt: 243.35 g/mol
InChI Key: IUFDEEOPDYLPLB-UHFFFAOYSA-N
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Description

The compound (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine features a secondary amine core linked to two distinct moieties:

  • A 2-phenylethyl group (providing aromaticity and lipophilicity).

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C15H21N3/c1-13(2)18-11-9-15(17-18)12-16-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3

InChI Key

IUFDEEOPDYLPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Spectral Data
(2-Phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine (Target) Pyrazole-amine 2-Phenylethyl, 1-(propan-2-yl)pyrazole ~285.4 (calculated) Not reported in evidence
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) Triazole-amine Phenyl, dimethylamine 231.3 ¹H-NMR: δ 7.95 (s, 1H), 3.71 (s, 2H), 2.34 (s, 6H); ¹³C-NMR: δ 146.0 (C), 54.3 (CH₂)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-amine Pyridin-3-yl, cyclopropyl 215.3 (HRMS [M+H]+) ¹H-NMR: δ 8.87 (d, J = 2 Hz), 2.34 (s, 3H); HRMS: m/z 215.1
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole-amine Fluoro-phenyl, trifluoromethyl-imidazole, pyridinyl 546.1 (LC/MS) LC/MS: m/z 546.1 (M+H+); Rt 1.82 min
Key Observations:
  • Heterocyclic Rings: The target compound’s pyrazole ring contrasts with triazole in 10h and benzoimidazole in the fluorophenyl derivative .
  • Substituent Effects : The 2-phenylethyl group in the target compound increases lipophilicity compared to the dimethylamine in 10h , which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Spectral Comparisons

  • NMR Shifts : The target’s pyrazole-linked methylene group (CH₂N) would likely resonate near δ 3.7–4.0 ppm, similar to 10h ’s CH₂NMe₂ at δ 3.71 . The isopropyl group’s protons may appear as a septet (δ 1.2–1.5 ppm).
  • Mass Spectrometry : The target’s molecular ion ([M+H]+) would theoretically align with ~285.4, distinct from 10h (231.3) and the fluorophenyl derivative (546.1) .

Biological Activity

(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, characterization, and biological activity, drawing from various research findings.

Chemical Structure

The compound's structure consists of a phenylethyl group linked to a pyrazol moiety, which is further substituted with an isopropyl group. The molecular formula is C₁₄H₁₈N₄, indicating the presence of nitrogen heterocycles that are often associated with diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Alkylation : The introduction of the isopropyl group is generally performed using alkyl halides in the presence of bases.
  • Final coupling : The phenylethyl amine can be coupled with the synthesized pyrazole derivative to yield the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Pharmacological Properties

Research has indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine have been evaluated against various pathogens with promising results.
CompoundActivityReference
Pyrazole Derivative AAntibacterial against E. coli
Pyrazole Derivative BAntifungal against Candida spp.
  • Anticancer Potential : Some studies suggest that pyrazole-containing compounds may inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways. For example, certain derivatives have shown efficacy in targeting cancer cells in vitro.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives, including those structurally related to (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in infectious diseases.
  • Anticancer Studies : In vitro assays on human cancer cell lines indicated that specific derivatives exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis markers. These findings highlight the need for further exploration into their mechanisms of action.

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